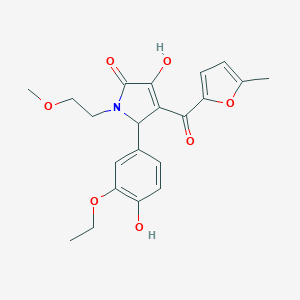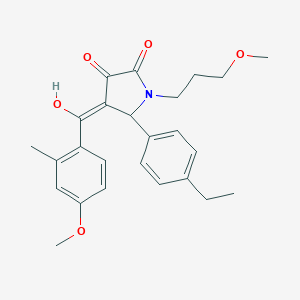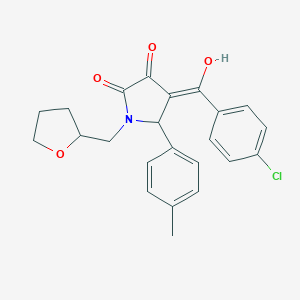
N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique structure and potential to interact with biological systems. In
Mecanismo De Acción
The mechanism of action for N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine is not fully understood. However, it is believed to interact with biological systems through its amine group, which can form hydrogen bonds with biological molecules. This interaction may lead to changes in the structure or function of these molecules, ultimately resulting in the observed biological activity.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine has been shown to have a variety of biochemical and physiological effects. In cell-based assays, this compound has been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines. Additionally, this compound has been shown to inhibit the growth of certain bacterial strains, suggesting a potential role as an antibiotic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have activity against certain cancer cell lines and bacterial strains, making it a potential candidate for further development as an anticancer agent or antibiotic. However, one limitation of using this compound in lab experiments is its limited availability, which may make it difficult to obtain in large quantities for use in experiments.
Direcciones Futuras
There are several future directions for research on N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine. One potential direction is further exploration of its anticancer activity, including studies on its mechanism of action and potential use in combination with other anticancer agents. Another potential direction is further exploration of its antibiotic activity, including studies on its mechanism of action and potential use in combination with other antibiotics. Additionally, further studies on the synthesis and characterization of this compound may lead to the development of new analogs with improved activity or properties.
Métodos De Síntesis
The synthesis method for N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine involves several steps. The starting material for the synthesis is 5-chloro-2-ethoxy-3-methoxybenzaldehyde, which is reacted with tert-butylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to form the amine product. The final product is obtained in good yield and purity through column chromatography.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have activity against certain cancer cell lines, making it a potential candidate for further development as an anticancer agent. Additionally, this compound has been shown to have activity against certain bacterial strains, making it a potential candidate for further development as an antibiotic.
Propiedades
Nombre del producto |
N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine |
|---|---|
Fórmula molecular |
C14H22ClNO2 |
Peso molecular |
271.78 g/mol |
Nombre IUPAC |
N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C14H22ClNO2/c1-6-18-13-10(9-16-14(2,3)4)7-11(15)8-12(13)17-5/h7-8,16H,6,9H2,1-5H3 |
Clave InChI |
FHIRSTXYTJYEQJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNC(C)(C)C)Cl)OC |
SMILES canónico |
CCOC1=C(C=C(C=C1OC)Cl)CNC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3'-acetyl-1-benzyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B266847.png)
![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266850.png)



![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266860.png)
![(E)-(4-methoxy-2-methylphenyl){2-(2-methoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266861.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266862.png)
![(E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate](/img/structure/B266866.png)
![3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266867.png)


![5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266877.png)
![(5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B266879.png)